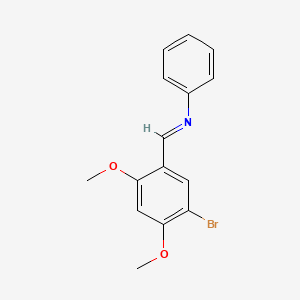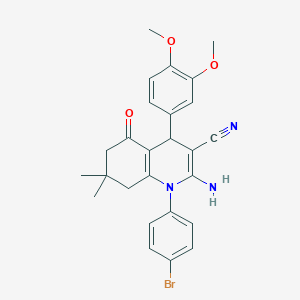![molecular formula C24H21FN2O4 B15011670 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15011670.png)
4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound that features a variety of functional groups, including phenyl, fluorobenzoyl, and acetamido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Preparation of 3,4-DIMETHYLPHENOXYACETIC ACID: This can be synthesized through the reaction of 3,4-dimethylphenol with chloroacetic acid in the presence of a base.
Formation of the Acetamido Intermediate: The 3,4-dimethylphenoxyacetic acid is then reacted with acetic anhydride to form the acetamido intermediate.
Coupling with 3-FLUOROBENZOIC ACID: The final step involves the coupling of the acetamido intermediate with 3-fluorobenzoic acid under dehydrating conditions, often using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The phenyl and acetamido groups can be oxidized under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE: Similar structure but lacks the fluorine atom.
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-FLUOROBENZOATE: Similar structure with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can significantly alter its chemical properties, such as its reactivity and binding affinity to biological targets. This makes it unique compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C24H21FN2O4 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C24H21FN2O4/c1-16-6-9-22(12-17(16)2)30-15-23(28)27-26-14-18-7-10-21(11-8-18)31-24(29)19-4-3-5-20(25)13-19/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
Clé InChI |
VAGDXKSIWAUDFG-VULFUBBASA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15011597.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15011614.png)
![3,6-Diamino-2-(4-bromobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15011618.png)
![3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B15011625.png)
![Ethyl 2-[({4-[(trifluoroacetyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15011632.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B15011640.png)
![4-amino-N'-[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15011647.png)
![1,3-bis{[(2-bromophenyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B15011650.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-{(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B15011662.png)
![Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate](/img/structure/B15011677.png)
![3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-[(Z)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15011683.png)
